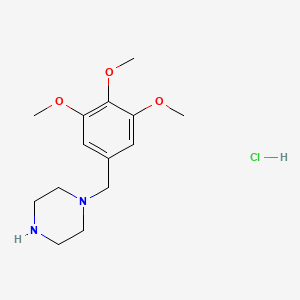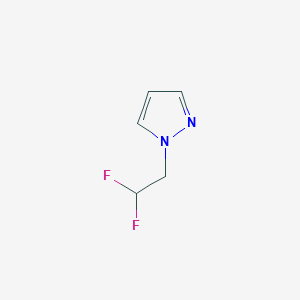
1-(2,2-difluoroethyl)-1H-pyrazole
Overview
Description
“1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 1197231-23-4 . It has a molecular weight of 183.59 .
Molecular Structure Analysis
The InChI code for “1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride” is1S/C5H7F2N3.ClH/c6-5(7)3-10-2-4(8)1-9-10;/h1-2,5H,3,8H2;1H . This code provides a specific textual representation of the molecule’s structure.
Scientific Research Applications
Synthesis and Chemical Properties
1-(2,2-Difluoroethyl)-1H-pyrazole and its derivatives are valuable in various synthetic applications. For instance, the efficient synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles, which are significant in pharmaceutical and agricultural industries, has been developed using organofluorosilicon building blocks. This method is versatile, applicable to aromatic, aliphatic, and carbohydrate derivatives (Bouillon et al., 2001). Similarly, the synthesis and reactivity of 4-fluoro-4-methyl-4H-pyrazoles, a subset of pyrazoles, have been explored. These compounds demonstrate potential in "click" chemistry, with variations in their structure affecting their reactivity and stability (Abularrage et al., 2020).
Crystal Engineering and Molecular Investigations
The crystal structure and molecular properties of pyrazole derivatives, including this compound, are vital in understanding their chemical behavior. Studies have been conducted on the crystallography of various pyrazole compounds using techniques like X-ray diffraction, NMR, and theoretical computations. These investigations provide insights into the molecular geometry and vibrational frequencies, which are crucial in designing materials for specific applications (Evecen et al., 2016).
Applications in Material Science
Pyrazole-based compounds, including fluorinated derivatives, are significant in the development of materials with unique properties. For instance, 3,5-bis(trifluoromethyl)-1H-pyrazoles have been used in the creation of bioactive compounds and materials due to their rich coordination chemistry. The introduction of highly fluorinated pyrazoles imparts unique properties to these molecules, making them suitable for various material science applications (Maspero et al., 2012).
Coordination Polymers and Metal Complexes
Pyrazole-based molecules, including those with 1-(2,2-difluoroethyl) substituents, are instrumental in constructing coordination polymers and metal complexes. These compounds can act as ligands, forming stable structures with metals. The versatility of these ligands allows for the creation of polymers with potential applications in catalysis, molecular recognition, and sensor technologies (Sengupta et al., 2012).
Phosphorescent Materials
Fluorinated pyrazoles have also been used in the synthesis of phosphorescent materials. For example, heteroleptic cyclometalated iridium(III) complexes displaying blue phosphorescence at room temperature have been developed using N-phenyl-substituted pyrazoles. These materials are valuable in the fabrication of organic light-emitting diodes (OLEDs) and other photonic devices (Yang et al., 2005).
Lithium-Ion Battery Applications
In the field of energy storage, specifically lithium-ion batteries, fluorinated pyrazole derivatives have been synthesized and characterized for high-voltage applications. These compounds improve the cycling performance of batteries, demonstrating the role of pyrazole-based additives in enhancing the efficiency and durability of energy storage devices (von Aspern et al., 2020).
Mechanism of Action
Target of Action
A structurally similar compound, flupyradifurone, targets sap-feeding pests such as aphids .
Mode of Action
Flupyradifurone, a systemic butenolide insecticide, interacts with its targets by being absorbed by the plants and crops, thereby protecting them from pests . It’s also classified as a Nicotinic acetylcholine receptor (nAChR) competitive modulator .
Biochemical Pathways
It’s worth noting that flupyradifurone, a similar compound, is delivered via xylem translocation in the plants .
Pharmacokinetics
It’s worth noting that similar compounds like flupyradifurone have a high rate of uptake by plants and crops .
Result of Action
Flupyradifurone, a similar compound, is known to be effective at controlling aphids and whitefly, thereby maintaining yields of crops such as vegetables, fruits, cotton, and coffee .
Action Environment
It’s worth noting that similar compounds like flupyradifurone have been shown to be safer for non-target organisms compared to other insecticides .
properties
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c6-5(7)4-9-3-1-2-8-9/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPXVYOWIDXXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B3087287.png)
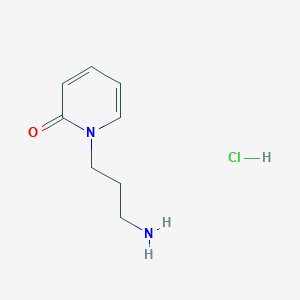
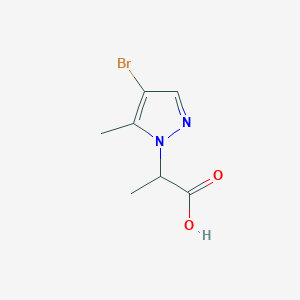
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087303.png)


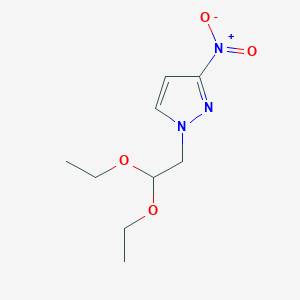
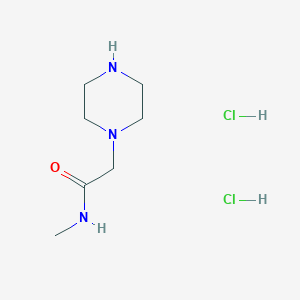
![6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087343.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B3087344.png)
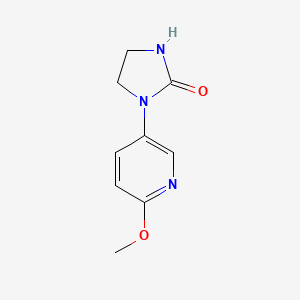
![4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3087360.png)
